2-Ethyl-4-methyl-1,3-thiazol-5-amine
Overview
Description
“2-Ethyl-4-methyl-1,3-thiazol-5-amine” is a chemical compound with the molecular formula C6H10N2S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring made up of three carbon atoms and one each of nitrogen and sulfur .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The ethyl and methyl groups are attached to the carbon atoms in the ring, and the amine group is attached to the nitrogen atom .
Scientific Research Applications
Synthesis and Chemical Properties
The research around 2-Ethyl-4-methyl-1,3-thiazol-5-amine primarily focuses on its synthesis and potential applications in various fields, such as pharmacology and materials science. A key approach to synthesizing derivatives of thiazole, including structures related to this compound, involves facile ring closure reactions and Michael-like addition strategies. These methods have been employed to create molecules with potential biological activities and material applications.
Facile Ring Closure and Derivatives Synthesis : The synthesis of thiazolo[5,4-d]pyrimidines demonstrates the use of ethyl chloroformate/DMF mixture for facile ring closure of amino-thiazole derivatives, leading to compounds with potential molluscicidal properties (El-bayouki & Basyouni, 1988). This highlights the chemical versatility and potential application of thiazole derivatives in addressing schistosomiasis by targeting its intermediate host.
Michael-like Addition for Thiazole Analogs : Another study explored the synthesis of 2-aminoethyl-5-carbethoxythiazoles utilizing a Michael-like addition strategy, where ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate served as a precursor. This method allowed for the creation of various secondary amine analogs of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate, showcasing the compound's potential for further chemical modifications and applications (Boy & Guernon, 2005).
Biological Activities and Applications
The synthesis and modification of thiazole derivatives have paved the way for exploring their biological activities. For instance, certain thiazole compounds have been studied for their antimicrobial, antifungal, and antiproliferative properties, indicating the potential of this compound related compounds in pharmacological applications.
Antimicrobial and Antifungal Activities : Research into new approaches for the synthesis of thiazoles and their fused derivatives has revealed antimicrobial activities against various bacterial and fungal strains. This suggests that modifications of the thiazole core can lead to compounds with significant biological activities, potentially useful in developing new antimicrobial agents (Wardkhan et al., 2008).
Antiproliferative Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and evaluated for their antiproliferative and antimicrobial properties. These studies indicate the versatility of thiazole derivatives in contributing to the development of new therapeutic agents with potential cancer-fighting capabilities (Gür et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole compounds are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Thiazole compounds have been found to influence a variety of biochemical pathways, potentially leading to diverse downstream effects .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole compounds have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-4-methyl-1,3-thiazol-5-amine. For example, the compound’s solubility can be influenced by the pH and temperature of its environment . .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-ethyl-4-methyl-1,3-thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-3-5-8-4(2)6(7)9-5/h3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLPCRMIUKNMEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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